Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 169809-59-0
VCID: VC0176715
InChI: InChI=1S/C19H15ClN2O4.Na/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15;/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1
SMILES: C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Na+]
Molecular Formula: C19H14ClN2NaO4
Molecular Weight: 392.771

Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate

CAS No.: 169809-59-0

Cat. No.: VC0176715

Molecular Formula: C19H14ClN2NaO4

Molecular Weight: 392.771

* For research use only. Not for human or veterinary use.

Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate - 169809-59-0

Specification

CAS No. 169809-59-0
Molecular Formula C19H14ClN2NaO4
Molecular Weight 392.771
IUPAC Name sodium;2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate
Standard InChI InChI=1S/C19H15ClN2O4.Na/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15;/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26);/q;+1/p-1
Standard InChI Key GJOZVJFEEGNZID-UHFFFAOYSA-M
SMILES C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)[O-])NC(=O)C3=CC=C(C=C3)Cl.[Na+]

Introduction

Chemical Properties and Structure

Molecular Composition and Physical Properties

Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate possesses distinct chemical and physical properties that define its pharmaceutical behavior. The compound has a precisely defined molecular composition that determines its interactions within biological systems and pharmaceutical formulations.

The molecular formula of the compound is C19H14ClN2NaO4, with a calculated molecular weight of 392.771 grams per mole. This composition reflects the presence of the sodium atom incorporated into the structure of rebamipide, which has a molecular formula of C19H15ClN2O4 and a molecular weight of 370.8 g/mol . The difference in molecular weight between these compounds is attributable to the replacement of a hydrogen atom in the carboxylic acid group with a sodium atom, forming the carboxylate salt.

Table 1 summarizes the key chemical properties of Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate:

PropertyValue
CAS Number169809-59-0
Molecular FormulaC19H14ClN2NaO4
Molecular Weight392.771 g/mol
IUPAC Namesodium;2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate
CompoundMolecular FormulaMolecular WeightKey Characteristics
Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoateC19H14ClN2NaO4392.771 g/molEnhanced solubility, sodium salt form
Rebamipide (parent compound)C19H15ClN2O4370.8 g/molOriginal acid form, limited aqueous solubility
Rebamipide hydrateC19H15ClN2O4·H2O388.8 g/molCrystalline form with incorporated water molecule

The structural relationship between these compounds illustrates the pharmaceutical development process, where modifications to a lead compound (rebamipide) are made to enhance specific properties such as solubility and bioavailability. The conversion to a sodium salt represents a common strategy in pharmaceutical formulation to improve the delivery and efficacy of therapeutic agents.

Synthesis and Preparation

General Synthetic Methodology

The synthesis of Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate typically follows a multi-step process that begins with the preparation of rebamipide followed by salt formation. This methodology has been developed to ensure high purity and yield of the target compound, which is essential for pharmaceutical applications.

The synthesis of rebamipide, the precursor to the sodium salt, involves the reaction of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid with 4-chlorobenzoyl chloride . This reaction typically takes place under basic conditions, using sodium hydroxide as the base to facilitate the acylation of the amino group. The reaction is usually conducted in a mixture of water and an organic solvent such as acetone, which helps to solubilize the reactants while maintaining a suitable reaction environment.

The conversion of rebamipide to its sodium salt form involves the reaction with sodium hydroxide in a controlled environment. This step is crucial as it transforms the carboxylic acid group of rebamipide into a sodium carboxylate, significantly altering the compound's solubility properties. The process must be carefully monitored to ensure complete conversion without degradation of the molecular structure.

Detailed Synthesis Protocol

A representative synthesis protocol for Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate can be derived from general procedures for similar compounds. The following steps outline the typical synthesis process:

  • Preparation of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid: This starting material is essential for the synthesis of rebamipide and is typically prepared through established synthetic routes involving quinoline chemistry.

  • Synthesis of rebamipide: To a stirred solution of 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride (1 equivalent) and sodium hydroxide (3 equivalents) in water at 0°C, a solution of 4-chlorobenzoyl chloride (1 equivalent) in acetone is added. The resulting mixture is stirred at room temperature overnight. The reaction mixture is then diluted with water and acidified with 2N HCl. The precipitate formed is filtered, washed with water, and purified by recrystallization .

  • Conversion to sodium salt: The purified rebamipide is treated with a precise stoichiometric amount of sodium hydroxide in an appropriate solvent system. The reaction is typically conducted at controlled temperature conditions to ensure complete conversion without degradation. The sodium salt is then isolated through suitable purification techniques, which may include precipitation, filtration, and drying under controlled conditions.

This synthetic approach ensures the production of high-quality Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate suitable for pharmaceutical applications. The process may be modified or optimized based on specific requirements for purity, yield, or scale of production.

Applications and Therapeutic Uses

Pharmaceutical Applications

Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate has found significant applications in pharmaceutical formulations, particularly those targeting gastrointestinal disorders. The enhanced solubility and bioavailability offered by the sodium salt form make it particularly valuable in developing effective therapeutic interventions for conditions where the parent compound, rebamipide, has shown clinical efficacy.

The primary pharmaceutical application of this compound is in the treatment of peptic ulcers and related gastrointestinal disorders. Its ability to promote mucosal healing and reduce inflammation in the gastrointestinal tract makes it an effective agent for addressing conditions characterized by mucosal damage. The improved solubility of the sodium salt formulation enhances the compound's distribution to affected tissues, potentially improving its therapeutic efficacy.

In pharmaceutical formulations, Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate may be incorporated into various dosage forms, including tablets, capsules, and oral solutions. The selection of specific formulation strategies depends on factors such as the target condition, patient population, and desired pharmacokinetic profile. The enhanced solubility of the sodium salt form provides greater flexibility in formulation design compared to the parent compound.

Mechanism of Action

The therapeutic effects of Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate are attributed to several molecular mechanisms that contribute to its mucosal protective and anti-inflammatory properties. Understanding these mechanisms is essential for optimizing the compound's therapeutic applications and developing improved formulations.

A key mechanism of action is the promotion of cyclooxygenase 2 (COX2) synthesis, which plays a crucial role in the healing of gastric mucosa. Cyclooxygenase 2 is an enzyme involved in the production of prostaglandins, which are important mediators of the inflammatory response and tissue repair processes. By enhancing COX2 synthesis, the compound facilitates the production of prostaglandins that promote mucosal healing and protection against further damage.

Recent research has also identified additional mechanisms that may contribute to the therapeutic effects of rebamipide and its derivatives. For instance, research findings indicate that rebamipide and a small library of its derivatives function as competitive, selective inhibitors of Sts-1, with IC50 values ranging from low to sub-micromolar levels . This finding suggests potential applications beyond gastrointestinal disorders, possibly extending to conditions where Sts-1 inhibition could provide therapeutic benefits.

Research Findings and Development

Recent Studies and Therapeutic Efficacy

Research on Sodium 2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate and related compounds has yielded promising results regarding their therapeutic efficacy and potential applications. These findings have expanded our understanding of the compound's mechanisms of action and have identified new possibilities for its clinical use.

Studies on rebamipide and its derivatives have shown significant efficacy in promoting mucosal healing and reducing inflammation in the gastrointestinal tract. The sodium salt formulation, with its enhanced solubility and bioavailability, potentially offers improved therapeutic outcomes compared to the parent compound. This improvement is particularly relevant in conditions where rapid onset of action and efficient distribution to affected tissues are crucial for therapeutic success.

Recent research has also identified rebamipide and its derivatives as potent, selective inhibitors of Sts-1, a protein tyrosine phosphatase involved in various cellular processes . This finding suggests potential applications beyond gastrointestinal disorders, possibly extending to conditions where Sts-1 inhibition could provide therapeutic benefits. The IC50 values reported for these compounds range from low to sub-micromolar levels, indicating significant potency in this mechanism of action.

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